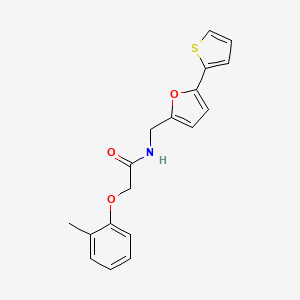

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide

Description

N-((5-(Thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a fused furan-thiophene core substituted with an o-tolyloxy group. The compound combines a furan ring (substituted at the 5-position with a thiophene moiety) linked via a methylene bridge to an acetamide group, which is further substituted with an ortho-methylphenoxy (o-tolyloxy) group.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c1-13-5-2-3-6-15(13)21-12-18(20)19-11-14-8-9-16(22-14)17-7-4-10-23-17/h2-10H,11-12H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXTUDDQUDOVNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 5-(thiophen-2-yl)furan-2-carbaldehyde and o-tolyloxyacetic acid. These intermediates are then subjected to a series of reactions including condensation, esterification, and amidation to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective raw materials, the use of automated systems for precise control of reaction parameters, and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Industry: The compound can be utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism depends on the specific context and application, but it often involves the formation of stable complexes with target molecules, altering their function and downstream signaling.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Furan-Thiophene Hybrids : The target compound’s furan-thiophene hybrid structure is distinct from analogs in the evidence. For example, N-[(5-(Hydroxymethyl)furan-2-yl)methyl]acetamide (7a) () shares a furan-methylacetamide backbone but lacks the thiophene and o-tolyloxy substituents. The thiophene moiety in the target compound may enhance π-conjugation and influence electronic properties compared to purely furan-based systems .

- Thiophene-Acetamide Derivatives : N-(3-Acetyl-2-thienyl)-2-bromoacetamide () incorporates a thiophene ring but substitutes the furan with an acetyl group. This highlights the structural diversity achievable by varying heterocyclic cores and functional groups .

Substituted Acetamide Moieties

- Ortho-Substituted Aromatic Groups: The o-tolyloxy group in the target compound differs from substituents in analogs like 2-(2-isopropyl-5-methylphenoxy)-N-(4-(thiazol-2-ylsulfamoyl)phenyl)acetamide (), which features a thiazole-sulfamoyl group.

- Sulfur-Containing Analogs : Compounds such as 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () include sulfur atoms in their backbone, which may confer distinct electronic or biological properties compared to the oxygen-dominated target compound .

Reaction Pathways

- Amide Coupling: The synthesis of acetamide derivatives frequently involves condensation reactions between amines and acyl halides. For example, 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide () was synthesized via refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine. A similar approach may apply to the target compound, with modifications for thiophene-furan precursors .

- Thiophene Functionalization : describes the synthesis of thiophene-acetamides via reactions between 3-acetylthiophen-2-amine and halogenated acetyl derivatives. This suggests that introducing the thiophene moiety in the target compound could follow analogous steps .

Yield and Purity

- Yield Trends : High-yield syntheses (e.g., 90% for compound 9 in ) often involve electron-deficient aromatic systems or optimized reaction conditions. The target compound’s yield would depend on the steric and electronic effects of its o-tolyloxy and thiophene groups .

- Purification Methods : Recrystallization (e.g., pet-ether in ) or chromatography may be required to isolate the target compound, given its hybrid structure .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Melting Points : The target compound’s melting point is unreported, but analogs with bulky substituents (e.g., compound 9 in at 186–187°C) suggest that steric effects from the o-tolyloxy group may elevate its melting point .

- Solubility : The furan-thiophene core may reduce solubility in polar solvents compared to purely aromatic acetamides (e.g., ’s thiazole derivative) .

Spectroscopic Characterization

- NMR Analysis : and emphasize the use of $ ^1H $-NMR, $ ^{13}C $-NMR, and MS for confirming acetamide structures. The target compound’s o-tolyloxy group would produce distinct aromatic signals (δ 6.5–7.5 ppm), while the thiophene protons may resonate near δ 7.0–7.5 ppm .

- Mass Spectrometry: High-resolution MS would help confirm the molecular formula (C${19}$H${17}$NO$_3$S), with fragmentation patterns reflecting cleavage at the acetamide bond .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, a thiophene moiety, and an acetamide functional group. The molecular formula is , with a molecular weight of approximately 321.37 g/mol. The presence of heterocyclic rings contributes to its unique reactivity and biological profile.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling, potentially altering pathways associated with inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

The structure-activity relationship (SAR) analysis suggests that the thiophene and furan components enhance the compound's cytotoxicity by facilitating interactions with cellular targets.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Case Studies

-

Study on Anticancer Efficacy :

A study investigated the effects of the compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity in treated cells. -

Antimicrobial Evaluation :

Another research effort focused on the antimicrobial properties, where the compound was tested against standard bacterial strains. Results indicated that it outperformed conventional antibiotics in certain assays, particularly in inhibiting biofilm formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.